molecular formula C15H18BrN3O2 B8169744 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one

Cat. No.: B8169744
M. Wt: 352.23 g/mol
InChI Key: WXLONDBAEPIYDC-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom and a morpholine ring in the structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-bromoquinazolin-4(3H)-one and 3-(morpholin-4-yl)propylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions.

    Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as triethylamine or potassium carbonate are used to facilitate the reaction.

    Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The morpholine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory treatments.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring may enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Contains a fluorine atom instead of bromine.

    6-Methyl-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Has a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one may confer unique properties, such as increased lipophilicity and enhanced biological activity compared to its analogs. The morpholine ring also contributes to its distinct pharmacological profile.

Properties

IUPAC Name

6-bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c16-12-2-3-14-13(10-12)15(20)19(11-17-14)5-1-4-18-6-8-21-9-7-18/h2-3,10-11H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLONDBAEPIYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=NC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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